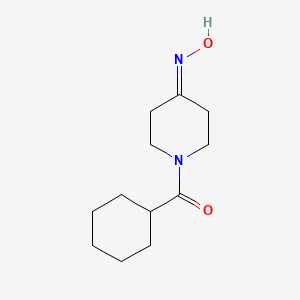
N-(1-cyclohexanecarbonylpiperidin-4-ylidene)hydroxylamine
Descripción general
Descripción
“N-(1-cyclohexanecarbonylpiperidin-4-ylidene)hydroxylamine” is a chemical compound with the CAS Number: 1016888-04-2 . It has a molecular weight of 224.3 . The IUPAC name for this compound is 1-(cyclohexylcarbonyl)-4-piperidinone oxime . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H20N2O2/c15-12(10-4-2-1-3-5-10)14-8-6-11(13-16)7-9-14/h10-11H,1-9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 224.3 .Aplicaciones Científicas De Investigación
Biological Activity of Hydroxylamine Derivatives
Hydroxylamine and its derivatives, including N-(1-cyclohexanecarbonylpiperidin-4-ylidene)hydroxylamine, exhibit a range of biological activities that have potential applications in scientific research and medicine. Hydroxylamine itself is a product of cellular metabolism and has been shown to possess carcinostatic activity against certain tumors in animal models. Additionally, it has the ability to inactivate or inhibit various cellular enzymes and some viruses in vitro, although it also presents risks as a skin irritant and sensitizer. These properties suggest potential research applications in understanding enzyme inhibition, viral inactivation, and the exploration of anticancer agents (Gross, 1985).
Plant Pigments and Biochemistry
Research into betalains, which are nitrogen-containing plant pigments, highlights the significance of nitrogenous compounds in plant biochemistry. Betalains, formed through the condensation of betalamic acid with imino compounds or amino acids/derivatives, showcase the diverse roles nitrogenous compounds play in plants, serving as chemosystematic markers and contributing to plant health and stress responses. This area of study is critical for understanding plant physiology, pigment biosynthesis, and potential applications in natural dye production and food science (Khan & Giridhar, 2015).
Nitrogen Cycle and Hydroxylamine
In the context of the nitrogen cycle, hydroxylamine stands as an intermediate in the aerobic oxidation of ammonia to nitrite by bacteria, underscoring its role in nitrogen metabolism and environmental chemistry. Understanding how hydroxylamine transforms into nitrite, and its impact on nitrogen loss in the form of nitrous oxide and nitrogen gas emissions, is vital for environmental research, wastewater treatment, and mitigating greenhouse gas emissions. This knowledge also provides insights into microbial interactions within ecosystems, offering a foundation for future environmental and microbiological studies (Soler-Jofra, Pérez, & van Loosdrecht, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
cyclohexyl-(4-hydroxyiminopiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-12(10-4-2-1-3-5-10)14-8-6-11(13-16)7-9-14/h10,16H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKESSPCWRKSMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(=NO)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B3199474.png)
![2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B3199477.png)
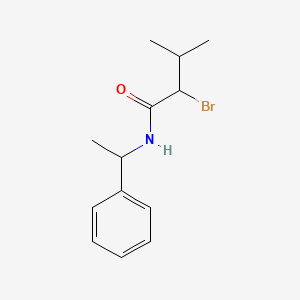

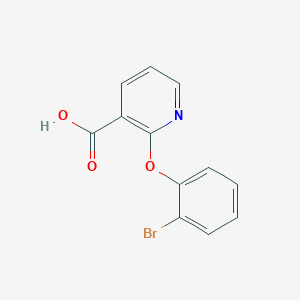
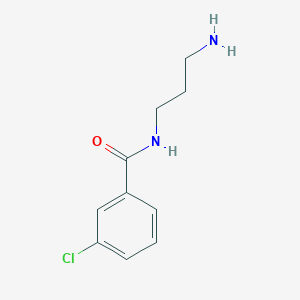

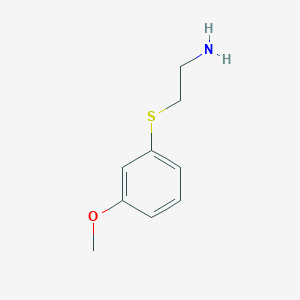
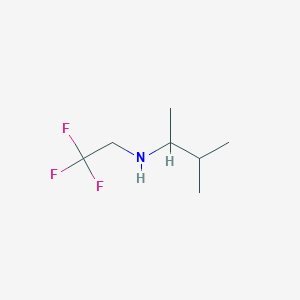
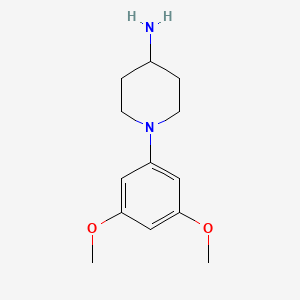
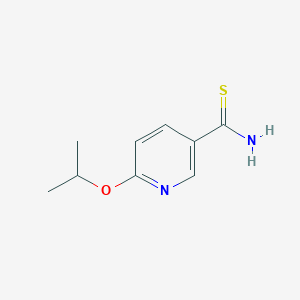
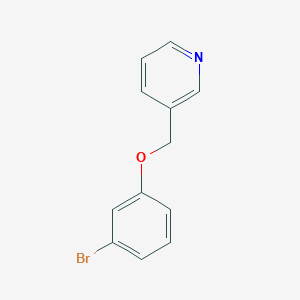
![3-[(Phenylmethoxy)methyl]benzoic acid](/img/structure/B3199559.png)
![3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid](/img/structure/B3199565.png)
